3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride
Description
3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative featuring a 2,6-dichlorobenzyloxymethyl substituent at the 3-position of the piperidine ring. No direct molecular formula or weight is provided in the evidence, but its structure can be inferred from the name: the piperidine backbone (C₅H₁₁N) modified with a 2,6-dichlorobenzyloxymethyl group (C₈H₅Cl₂OCH₂) and a hydrochloride counterion (HCl).
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10;/h1,4-5,10,16H,2-3,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDGACRANIFFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,6-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or recrystallization techniques to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,6-dichlorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the benzyloxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Oxidized piperidine compounds.
Reduction: Reduced piperidine derivatives.
Hydrolysis: Cleaved benzyloxymethyl group, resulting in piperidine and 2,6-dichlorobenzyl alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18Cl3NO
- Molecular Weight : Approximately 287.65 g/mol
- Structure : The compound features a piperidine ring substituted with a dichlorobenzyl group, which contributes to its reactivity and potential biological activities.
Medicinal Chemistry
3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Therapeutic Potential : Research indicates that compounds with similar structures may act as inhibitors of Janus Kinase (JAK) pathways, which are implicated in several autoimmune diseases and cancers. For example, piperidine derivatives have been studied for their efficacy in treating conditions such as rheumatoid arthritis and psoriasis .
The biological activity of this compound is an area of active research. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Effects : Research into piperidine derivatives has indicated potential in targeting cancer cells through specific molecular interactions .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of the dichlorobenzyl group onto the piperidine framework. Key steps may include:
- Formation of the Piperidine Ring : Using appropriate precursors to create the piperidine structure.
- Substitution Reactions : Introducing the dichlorobenzyl moiety via nucleophilic substitution reactions.
- Purification : Employing techniques such as recrystallization or chromatography to obtain high-purity products suitable for research applications.
Case Study 1: JAK Inhibition
A study focusing on piperidine derivatives demonstrated that compounds structurally related to this compound could effectively inhibit JAK activity. This inhibition was linked to reduced inflammatory responses in models of autoimmune diseases like rheumatoid arthritis .
Case Study 2: Antimicrobial Activity
Research assessing the antimicrobial properties of similar compounds revealed that modifications in the piperidine structure could enhance efficacy against resistant bacterial strains. The study highlighted the importance of chlorine substitution patterns in determining biological activity.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Positional Isomerism : The substitution position (3 vs. 4) significantly impacts biological activity. For example, paroxetine’s 3-substituted benzodioxol group is critical for its antidepressant efficacy , whereas dichloro-substituted analogs may prioritize agrochemical applications due to steric and electronic effects .
- Chlorine vs.
Biological Activity
3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H16Cl2N·HCl
- Molecular Weight : Approximately 287.65 g/mol
- Appearance : Typically presented as a hydrochloride salt, enhancing solubility in water.
The compound features a piperidine ring substituted with a dichlorobenzyl group, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets, including enzymes and receptors. This binding modulates their activity, leading to several biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling Pathways : It can influence signaling cascades within cells, potentially affecting cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Case Studies
- Cytotoxicity Against Breast Cancer Cells
- Mechanistic Insights
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds shows variations in biological activity based on structural modifications:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Piperidine ring with dichlorobenzyl substitution | Anticancer and antimicrobial properties |
| 4-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride | Similar structure but different substitution position | Potential CNS activity |
| 2-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride | Different substitution pattern | Antimicrobial properties |
This table illustrates how slight modifications in structure can lead to differences in biological activity and potential applications.
Q & A
Basic: What are the standard synthetic protocols for preparing 3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine core. A common approach includes:
Benzylation : Reacting piperidine-3-methanol with 2,6-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxymethyl group.
Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance solubility .
Key reagents include lithium aluminum hydride (LiAlH₄) for intermediate reductions and dichloromethane (DCM) as a reaction solvent. Purity is optimized via recrystallization from acetone/water mixtures.
Basic: How does the hydrochloride salt form influence solubility and experimental design?
Methodological Answer:
The hydrochloride salt improves aqueous solubility by introducing ionic character, critical for in vitro assays (e.g., receptor binding studies). Researchers should:
- Use polar solvents (water, methanol) for biological testing.
- Adjust pH to 6–7 to maintain salt stability.
- Avoid prolonged exposure to moisture during storage to prevent hydrolysis .
Basic: What initial biological screening methods are recommended for this compound?
Methodological Answer:
Receptor Binding Assays : Radioligand displacement studies (e.g., histamine H₃/H₄ receptors) using HEK293 cells transfected with target receptors. IC₅₀ values are calculated via nonlinear regression .
Cytotoxicity Screening : MTT assays on human hepatocyte (HepG2) lines to assess preliminary safety margins.
Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses at histamine receptors .
Advanced: How can synthetic yield be optimized using statistical experimental design?
Methodological Answer:
Design of Experiments (DoE) is critical for parameter optimization:
Factor Screening : Identify critical variables (e.g., temperature, stoichiometry, solvent polarity) via fractional factorial design.
Response Surface Methodology (RSM) : Central composite design to model interactions between factors (e.g., benzylation efficiency vs. reaction time).
Validation : Confirm optimal conditions (e.g., 60°C, 1.2 eq benzyl chloride) with triplicate runs. Statistical software (JMP, Minitab) reduces experimental iterations by 40–60% .
Advanced: How to resolve contradictions in receptor binding data across studies?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:
Orthogonal Validation :
- Compare radioligand binding (³H-Nα-methylhistamine) with functional assays (cAMP inhibition for H₃ receptors).
- Use knockout cell lines to confirm target specificity.
Structural Analysis :
- Perform X-ray crystallography or cryo-EM to verify binding poses.
- Mutagenesis (e.g., Ala-scanning of receptor active sites) to identify critical residues .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
SAR studies require systematic substitution and pharmacophore mapping:
Analog Synthesis : Modify substituents (e.g., halogen position, piperidine methylation) and compare bioactivity.
Key Metrics :
- Lipophilicity (LogP) : Measured via HPLC to correlate with membrane permeability.
- Steric Effects : Assessed using molecular volume calculations (e.g., Voronoi tessellation).
| Substituent Position | Activity (H₃ IC₅₀, nM) | LogP |
|---|---|---|
| 2,6-Dichloro | 12 ± 1.5 | 3.2 |
| 3,5-Dichloro | 48 ± 3.1 | 2.9 |
| 4-Chloro | >1000 | 2.1 |
Data suggests 2,6-dichloro substitution maximizes receptor affinity .
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
Stability is assessed via:
Forced Degradation Studies :
- Heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B) to identify degradation pathways.
Analytical Monitoring :
- HPLC-PDA for purity (98% threshold).
- LC-MS to detect hydrolysis byproducts (e.g., free piperidine).
Storage Recommendations :
- Lyophilize and store at -20°C under argon.
- Use amber vials to prevent photodegradation .
Advanced: What computational tools are effective for reaction mechanism elucidation?
Methodological Answer:
Quantum Chemical Calculations :
- DFT (B3LYP/6-31G*) to model transition states (e.g., benzylation SN2 pathways).
Reaction Network Analysis :
- Artificial intelligence (AI)-driven platforms (e.g., ICReDD) combine cheminformatics and ab initio calculations to predict intermediates .
Kinetic Modeling :
- Microkinetic models in MATLAB to simulate rate-determining steps and optimize catalyst loading.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
